molecular formula C7H10N2O2 B187932 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid CAS No. 196717-12-1

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Cat. No. B187932
Key on ui cas rn: 196717-12-1
M. Wt: 154.17 g/mol
InChI Key: VRKWDAAXELZWCK-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

To a solution of (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide (9.1 g, 41 mmol) in dioxane (50 mL) aqueous sodium hydroxide solution was added (5 N, 50 mL) and the and the resulting mixture was heated under reflux for 4 h. After addition of hydrochloric acid (5 N, 50 mL), all volatiles were evaporated. The residue was extracted with refluxing ethanol (150 mL) and the solvent was evaporated. Residual volatiles were azeotropically removed by coevaporation with toluene to afford (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid as a viscous oil. It was dissolved in ethanol (100 ml), p-toluene sulfonic acid (2.0 g, catalytic) was added and the resulting mixture was heated under reflux for 16 h. After evaporation of the solvent, the residue was extracted with ethyl acetate and water. The organic phase was dried over sodium sulfate, concentrated and chromatographed (SiO2, heptanes:ethyl acetate=100:0 to 40:60) to afford the title compound as a colorless oil (7.6 g, 100%). 1H-NMR (400 MHz, CDCl3): δ=1.22 (t, J=7 Hz, 3H), 2.22 (s, 3H), 3.61 (s, 2H), 3.75 (s, 2H), 4.18 (q, J=7 Hz, 2H), 5.95 (s, 1H).
Name
(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([C:4](=[O:13])[CH2:5][C:6]1[N:7]([CH3:12])[N:8]=[C:9]([CH3:11])[CH:10]=1)N.Cl.[O:15]1CCOCC1>>[CH3:12][N:7]1[C:6]([CH2:5][C:4]([OH:13])=[O:15])=[CH:10][C:9]([CH3:11])=[N:8]1

Inputs

Step One
Name
(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide
Quantity
9.1 g
Type
reactant
Smiles
CN(N)C(CC=1N(N=C(C1)C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the and the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
all volatiles were evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with refluxing ethanol (150 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Residual volatiles were azeotropically removed by coevaporation with toluene

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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